5-(4-Nitrophenyl)-3H-1,2,4-triazole
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Overview
Description
5-(4-Nitrophenyl)-3H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the nitrophenyl group imparts unique chemical properties to the triazole ring, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-3H-1,2,4-triazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate precursor that forms the triazole ring. One common method involves the cyclization of 4-nitrophenylhydrazine with formic acid or formamide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the industrial production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-3H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Nitrophenyl)-3H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its antiproliferative properties against cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-3H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. The nitrophenyl group enhances the compound’s ability to interact with biological targets, making it a potent agent in various applications .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazol-3-one: A similar compound with a nitro group on the triazole ring, known for its use as an energetic material.
4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Another triazole derivative with a nitrophenyl group, studied for its antimicrobial properties
Uniqueness
5-(4-Nitrophenyl)-3H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N4O2 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-3H-1,2,4-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-4H,5H2 |
InChI Key |
YEXWYCSCFURWKB-UHFFFAOYSA-N |
SMILES |
C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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